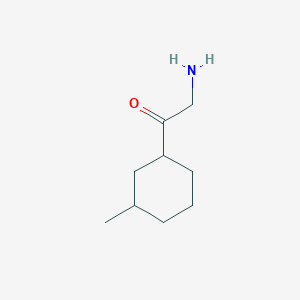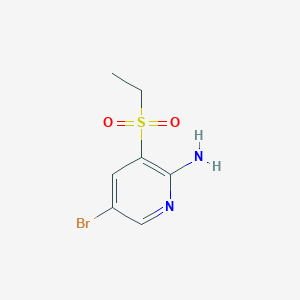
5-Bromo-3-(ethanesulfonyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its molecular formula is C₇H₉BrN₂O₂S , and it has a molecular weight of 265.13 g/mol.
- The compound features a pyridine ring substituted with a bromine atom and an ethanesulfonyl group.
- While its exact applications vary, it finds use in research and synthetic chemistry.
5-Bromo-3-(ethanesulfonyl)pyridin-2-amine: is a heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of 2-amino-5-bromopyridine with ethanesulfonyl chloride.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) at room temperature.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize it using the above route.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyridine ring or the sulfonyl group.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited information on industrial applications, but it may find use in fine chemicals or pharmaceuticals.
Mécanisme D'action
- The exact mechanism of action is context-dependent, as it varies based on the specific application.
- In biological systems, it may interact with specific receptors, enzymes, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The ethanesulfonyl substituent sets 5-Bromo-3-(ethanesulfonyl)pyridin-2-amine apart from these similar compounds.
Propriétés
Numéro CAS |
1256957-73-9 |
|---|---|
Formule moléculaire |
C7H9BrN2O2S |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
5-bromo-3-ethylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2O2S/c1-2-13(11,12)6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10) |
Clé InChI |
QLMVDZRCXNXRLD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=CC(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



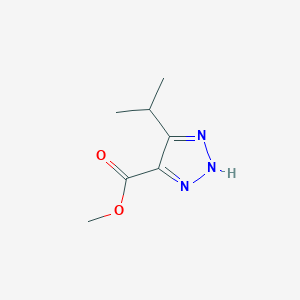
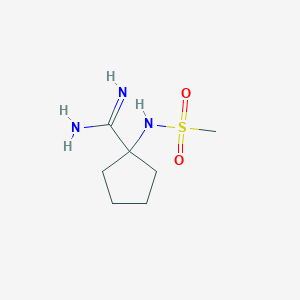
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
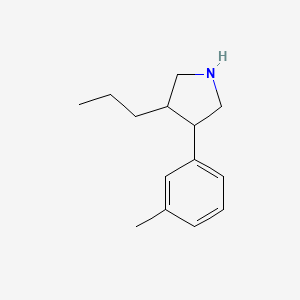

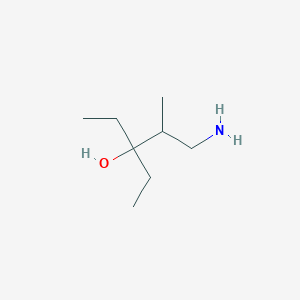
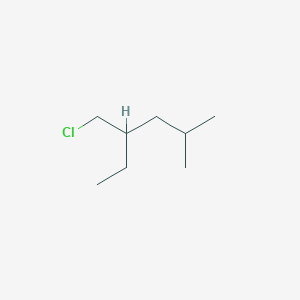

![4-Boc-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13202422.png)
![2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
